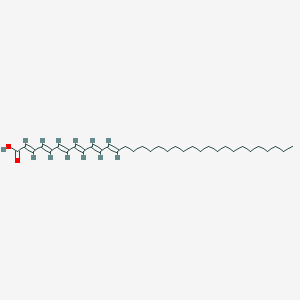

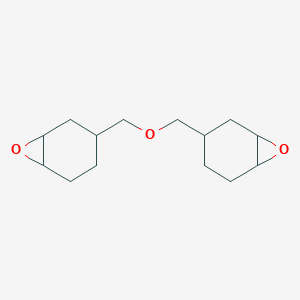

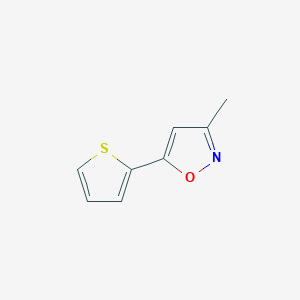

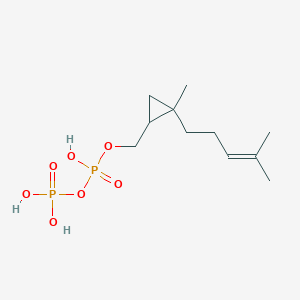

![molecular formula C14H14N2O3 B034704 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid CAS No. 108561-87-1](/img/structure/B34704.png)

12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Photochemical Synthesis : Methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylate, a related compound, is synthesized via photoinduced heterocyclization involving methyl 4-azidobenzoate and ethyl 2-aminobenzoate in THF–water and acetonitrile–water mixtures. The yield increases with rising water content in the reaction mixture (Budruev et al., 2021).

- Competitive Formation with 3H-Azepinone : The synthesis process also involves competitive formation with 3H-azepine-2(1H)-one-3-carboxylic acid methyl ester, influenced by the concentration of water in the reaction mixture (Budruev et al., 2021).

Molecular Structure Analysis

- Conformation and Framework : In related compounds such as ethyl 13-ethyl-2-fluoro-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylate, the azepine ring adopts a conformation close to twist-boat form, and the molecules are linked into a three-dimensional framework structure (Quintero et al., 2019).

Chemical Reactions and Properties

- Nucleophilic Addition and Intramolecular Condensation : The synthesis of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines involves nucleophilic addition of an amine to a cyclic keteneimine generated by photolysis of an aryl azide, followed by intramolecular condensation (Budruev et al., 2016).

Physical Properties Analysis

- Solvent Influence and Reaction Yield : The yields of the synthesized compounds are influenced by the organo-aqueous solvent used. At lower concentrations, water competes with 2-aminobenzoic acid ethyl ester, affecting yields (Budruev et al., 2021).

Chemical Properties Analysis

- Stability under Various Conditions : The stability of related compounds like 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one under different conditions, including alkaline, acidic, oxidative, thermal, and photolytic stress, provides insights into the chemical properties of this class of compounds (Sharma et al., 2016).

Wissenschaftliche Forschungsanwendungen

Photochemical Synthesis : The compound and its derivatives have been used in studies focusing on photochemical synthesis. For instance, research has demonstrated the role of water in the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, highlighting the impact of water content on the yield of these compounds (Budruev et al., 2021).

Directed Lithiation : The compound has been utilized in directed lithiation processes. For example, a study successfully synthesized 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b][5-14C]quinazoline monohydrochloride, starting from 3,5-dichloroaniline, using directed lithiation methods (Ekhato & Huang, 1994).

Potential Antitussive Effects : Research has explored the antitussive (cough-suppressing) effects of azepino[2,1-b]quinazolones, a class of compounds related to the 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline structure. These studies have shown that certain derivatives can notably decrease cough frequency, suggesting potential therapeutic applications (Nepali et al., 2011).

Synthesis of Derivatives : There has been significant interest in the synthesis of various derivatives of this compound for potential biological applications. For example, research has focused on the synthesis of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines and their potential applications (Budruev et al., 2016).

Eigenschaften

IUPAC Name |

12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-13-10-6-5-9(14(18)19)8-11(10)15-12-4-2-1-3-7-16(12)13/h5-6,8H,1-4,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMVXMQGHLNPHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368472 |

Source

|

| Record name | 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |

CAS RN |

108561-87-1 |

Source

|

| Record name | 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.